molecular formula C12H19NO3 B3191332 Tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate CAS No. 537041-67-1

Tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate

Cat. No.: B3191332
CAS No.: 537041-67-1
M. Wt: 225.28 g/mol
InChI Key: SQRNSVAAZISDGR-UHFFFAOYSA-N
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Description

Tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate is an organic compound with the molecular formula C12H19NO3 It is a derivative of carbamate, featuring a tert-butyl group, a furan ring, and an ethylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate typically involves the reaction of tert-butyl carbamate with 2-(5-methylfuran-2-yl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Products may include furanones or other oxygenated derivatives.

    Reduction: The major product is the corresponding amine.

    Substitution: The products depend on the substituent introduced, resulting in various alkyl or aryl derivatives.

Scientific Research Applications

Tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It may be used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The furan ring and carbamate group are key structural features that interact with molecular targets, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: Lacks the furan ring and ethyl group.

    2-(5-methylfuran-2-yl)ethylamine: Lacks the carbamate group.

    Ethyl carbamate: Lacks the tert-butyl and furan groups.

Uniqueness

Tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate is unique due to the combination of its tert-butyl, furan, and carbamate moieties. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.

Properties

IUPAC Name

tert-butyl N-[2-(5-methylfuran-2-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-9-5-6-10(15-9)7-8-13-11(14)16-12(2,3)4/h5-6H,7-8H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRNSVAAZISDGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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